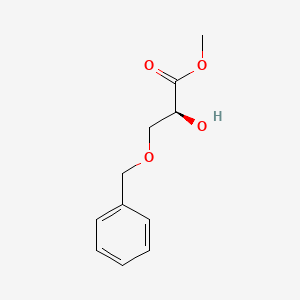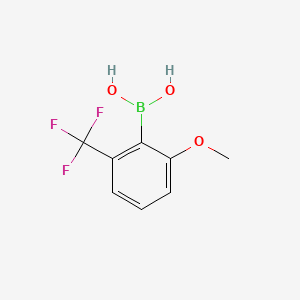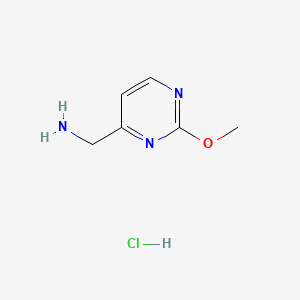
Acide (3-cyano-2,4-difluorophényl)boronique
Vue d'ensemble
Description
(3-Cyano-2,4-difluorophenyl)boronic acid is an organic compound with the chemical formula C7H4BF2NO2. It is a boronic acid derivative characterized by the presence of a cyano group and two fluorine atoms on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Applications De Recherche Scientifique
(3-Cyano-2,4-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of (3-Cyano-2,4-difluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is also an inhibitor of CYP3A4, an important enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is classified as very soluble, with a solubility of 3.47 mg/ml .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The compound is relatively stable and is generally environmentally benign . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical reagents .
Analyse Biochimique
Biochemical Properties
The role of (3-Cyano-2,4-difluorophenyl)boronic acid in biochemical reactions is primarily as a boron reagent in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as (3-Cyano-2,4-difluorophenyl)boronic acid, with an organic halide in the presence of a palladium catalyst .
Cellular Effects
Compounds synthesized using this reagent, such as substituted 6-phenylpurine bases and nucleosides, have shown significant cytostatic activity in various cell lines .
Molecular Mechanism
The molecular mechanism of action of (3-Cyano-2,4-difluorophenyl)boronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst, which has undergone oxidative addition with an organic halide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-2,4-difluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-cyano-2,4-difluorophenyl bromide with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods: Industrial production of (3-Cyano-2,4-difluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyano-2,4-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Reduction: Reducing agents like sodium borohydride can reduce the cyano group to an amine.
Major Products: The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and various boronate esters and amines from oxidation and reduction reactions, respectively .
Comparaison Avec Des Composés Similaires
3-Fluorophenylboronic acid: Similar in structure but lacks the cyano group and one fluorine atom.
2-Fluorophenylboronic acid: Similar but with the fluorine atom in a different position and no cyano group.
Uniqueness: (3-Cyano-2,4-difluorophenyl)boronic acid is unique due to the presence of both a cyano group and two fluorine atoms, which enhance its reactivity and specificity in cross-coupling reactions. The cyano group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
(3-cyano-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKFJVJHSVFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659354 | |
| Record name | (3-Cyano-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871940-31-7 | |
| Record name | (3-Cyano-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-2,4-difluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)



![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)



